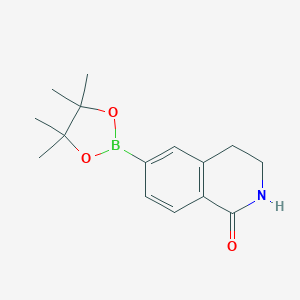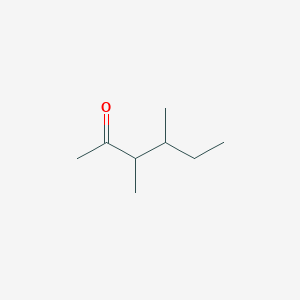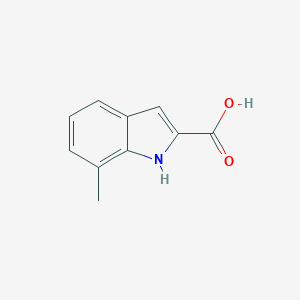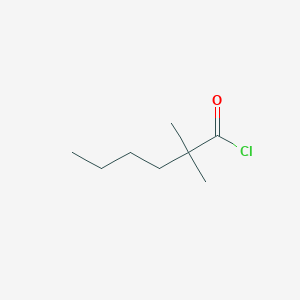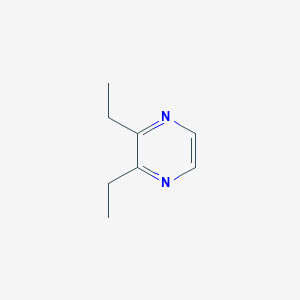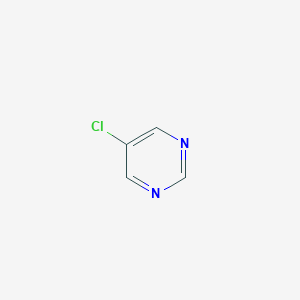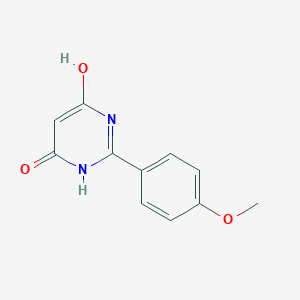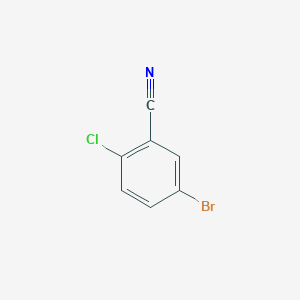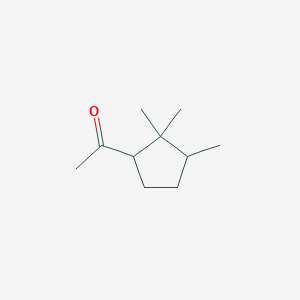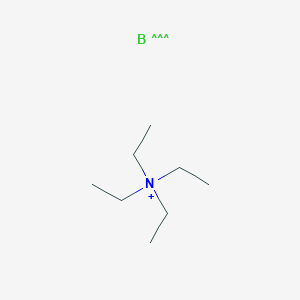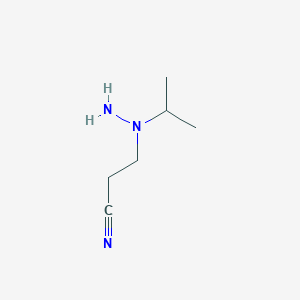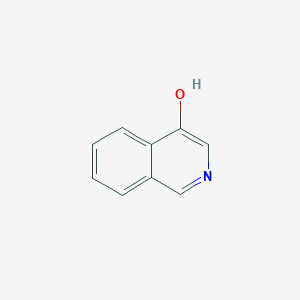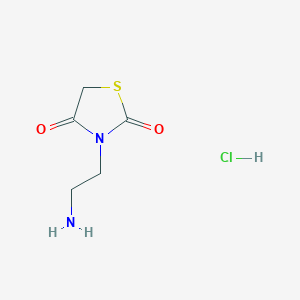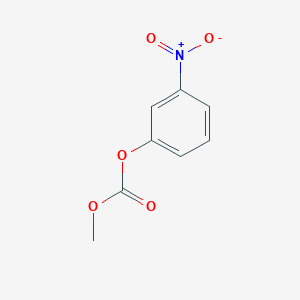
Methyl (3-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-nitrophenyl) carbonate (MNPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC is a colorless, crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl (3-nitrophenyl) carbonate has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various organic compounds such as 3-nitrophenylalanine, which is an important intermediate in the synthesis of peptide-based drugs. Methyl (3-nitrophenyl) carbonate has also been used as a cross-linking agent in the synthesis of polymer materials.
Wirkmechanismus
The mechanism of action of Methyl (3-nitrophenyl) carbonate is not well understood. However, it is believed that Methyl (3-nitrophenyl) carbonate may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl (3-nitrophenyl) carbonate may also undergo hydrolysis in the presence of water, yielding 3-nitrophenol and methyl carbonate.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Methyl (3-nitrophenyl) carbonate. However, studies have shown that Methyl (3-nitrophenyl) carbonate has low toxicity and is not mutagenic or carcinogenic. Methyl (3-nitrophenyl) carbonate has also been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (3-nitrophenyl) carbonate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. However, Methyl (3-nitrophenyl) carbonate has limitations in terms of its reactivity and solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of Methyl (3-nitrophenyl) carbonate. One potential area of research is the development of new synthetic routes for Methyl (3-nitrophenyl) carbonate that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Methyl (3-nitrophenyl) carbonate and its potential applications in drug discovery and development. Additionally, Methyl (3-nitrophenyl) carbonate can be explored as a potential cross-linking agent for the synthesis of new polymer materials with unique properties.
Synthesemethoden
Methyl (3-nitrophenyl) carbonate can be synthesized by the reaction of 3-nitrophenol with dimethyl carbonate and a catalytic amount of potassium carbonate. The reaction is carried out in a solvent such as toluene or acetonitrile at a temperature of 80-100°C. The reaction yields Methyl (3-nitrophenyl) carbonate along with a small amount of the corresponding methyl (3-nitrophenyl) carbamate.
Eigenschaften
CAS-Nummer |
17175-17-6 |
|---|---|
Produktname |
Methyl (3-nitrophenyl) carbonate |
Molekularformel |
C8H7NO5 |
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
methyl (3-nitrophenyl) carbonate |
InChI |
InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3 |
InChI-Schlüssel |
ZYICMEKHDJABCI-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



